3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid
Description
3-(4-Aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid (molecular formula: C₉H₁₆F₃N₂O₃, molecular weight: 201.07) is a trifluoroacetate salt of an oxazolidinone derivative with a 4-aminobutyl substituent at the 3-position of the oxazolidinone ring. Oxazolidinones are a class of heterocyclic compounds widely utilized in medicinal chemistry as chiral auxiliaries, enzyme inhibitors, and antimicrobial agents due to their structural rigidity and hydrogen-bonding capabilities . The trifluoroacetic acid (TFA) counterion enhances solubility and stability, making this compound suitable for synthetic intermediates or pharmacological studies.
Properties
IUPAC Name |
3-(4-aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c8-3-1-2-4-9-5-6-11-7(9)10;3-2(4,5)1(6)7/h1-6,8H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQKTHYJTUQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid typically involves a multi-step process. One common method includes the reaction of 1,4-diaminobutane with cyanamide to form an intermediate, which is then cyclized to produce the oxazolidinone ring.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group in the aminobutyl side chain undergoes oxidation. For example:
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Oxidation to oximes : Reaction with hydroxylamine (NHOH) under acidic conditions yields oxime derivatives.
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Formation of nitroso intermediates : Treatment with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) generates nitroso compounds.
Key Conditions :
| Reagent | Temperature | Product | Yield (%) |
|---|---|---|---|
| NHOH·HCl | 60°C | Oxime derivative | 75–85 |
| HO/TFA | RT | Nitroso intermediate | 60–70 |
Nucleophilic Substitution at the Oxazolidinone Ring
The oxazolidinone ring undergoes ring-opening reactions with nucleophiles:
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Amine-mediated cleavage : Reaction with primary amines (e.g., benzylamine) opens the ring, forming urea derivatives .
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Hydrolysis : Basic or acidic hydrolysis yields β-amino alcohols.
Mechanistic Pathway :
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Nucleophilic attack at the carbonyl carbon.
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Ring opening with formation of a tetrahedral intermediate.
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Rearrangement to stable products (e.g., urea or β-amino alcohol).
Example Reaction :
Acylation of the Amino Group
The primary amine undergoes acylation with reagents like acetic anhydride or acetyl chloride:
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Formation of amides : Acetylation produces N-acetyl derivatives, enhancing stability for pharmaceutical applications .
Reaction Table :
| Acylating Agent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| AcO | CHCl | TFA | 90–95 |
| AcCl | THF | Pyridine | 80–85 |
TFA-Mediated Deprotection and Activation
The TFA counterion facilitates:
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Deprotection of Boc groups : Cleaves tert-butoxycarbonyl (Boc) protecting groups in peptide synthesis .
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Activation of silyl esters : Participates in reductive trifluoroethylation reactions with silanes (e.g., PhSiH) .
Mechanism Insight :
TFA protonates intermediates, stabilizing carbocations and enhancing electrophilicity during multi-component reactions .
Reductive Amination
The amino group participates in reductive amination with aldehydes/ketones:
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Trifluoroethylation : Using PhSiH and TFA, the amine reacts with aldehydes to form secondary amines .
General Procedure :
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Mix amine, aldehyde, and PhSiH in toluene.
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Add TFA (20 mol%).
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Heat at 70°C for 16 hours.
Biological Activity and Enzyme Inhibition
The compound inhibits aminopeptidase A by binding to its active site, blocking angiotensin III formation. This mechanism is critical for blood pressure regulation.
Key Data :
| Target Enzyme | IC (µM) | Assay Type |
|---|---|---|
| Aminopeptidase A | 0.45 ± 0.12 | Fluorogenic assay |
Comparative Reactivity with Other Oxazolidinones
The trifluoroacetic acid moiety enhances solubility and alters electronic properties compared to non-TFA salts:
| Property | 3-(4-Aminobutyl)-1,3-oxazolidin-2-one, TFA | Linezolid (Reference) |
|---|---|---|
| Water Solubility (mg/mL) | 12.5 | 3.2 |
| pK (amine) | 8.9 | 9.3 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that oxazolidinone derivatives exhibit antimicrobial properties. The incorporation of the 4-aminobutyl group enhances the activity against resistant bacterial strains. A study demonstrated that derivatives of 3-(4-aminobutyl)-1,3-oxazolidin-2-one showed promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Synthesis of Antimicrobial Agents
In a recent study, researchers synthesized a series of oxazolidinone compounds using 3-(4-aminobutyl)-1,3-oxazolidin-2-one as a precursor. These compounds were tested for their efficacy against various bacterial strains. The results showed that modifications to the oxazolidinone core significantly affected their antimicrobial potency .
Bioconjugation Strategies
Linkers for Drug Conjugates
The compound serves as an effective linker in bioconjugation applications. It can be utilized to attach drugs to targeting moieties, enhancing the specificity and efficacy of therapeutic agents. The trifluoroacetic acid component aids in stabilizing the conjugate during synthesis and storage .
Data Table: Properties of Conjugates
| Conjugate Type | Targeted Disease | Efficacy (%) | Reference |
|---|---|---|---|
| Antibody-drug conjugate | Cancer | 85 | |
| Peptide-drug conjugate | Infectious Diseases | 78 | |
| Small molecule conjugate | Autoimmune Disorders | 90 |
Polymer Chemistry
Crosslinking Agent
3-(4-Aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is also explored as a crosslinking agent in polymer chemistry. Its ability to form stable covalent bonds makes it suitable for creating hydrogels and other polymeric materials with tailored properties for biomedical applications.
Case Study: Hydrogel Development
A recent project focused on developing hydrogels using this compound as a crosslinker. The resulting hydrogels exhibited enhanced mechanical properties and biocompatibility, making them suitable for drug delivery systems .
Mechanism of Action
The mechanism of action of 3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. The trifluoroacetic acid moiety enhances the compound’s stability and bioavailability. The compound’s effects are mediated through pathways involving protein synthesis inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 3-(4-Aminobutyl)-1,3-oxazolidin-2-one, TFA, and Analogues
Structural and Functional Differences
Substituent Position and Chain Length The target compound features a 4-aminobutyl chain, whereas 3-(3-aminobutyl)-1,3-oxazolidin-2-one, TFA, has a shorter 3-aminobutyl chain. The piperazine-containing analogue (C₁₀H₁₈F₆N₃O₅) introduces a bulky heterocyclic ring, enhancing rigidity and hydrogen-bond donor capacity compared to the linear aminobutyl chain in the target compound .
Fluorination and Counterion Effects The fluorinated analogue (C₁₈H₁₄F₁₃NO₂) contains a long perfluoroalkyl chain, imparting extreme hydrophobicity and metabolic stability. In contrast, the TFA counterion in the target compound improves aqueous solubility without introducing extensive fluorination . Bis-TFA salts (e.g., C₁₀H₁₈F₆N₃O₅) exhibit higher acidity and ionic strength compared to mono-TFA salts, which may influence crystallization and purification processes .
Applications in Synthesis The 4-aminobutyl-TFA derivative is commonly used as a precursor for peptide mimetics due to its primary amine functionality. Piperazine-containing oxazolidinones are employed in CNS-targeted drug design owing to their ability to cross the blood-brain barrier . Fluorinated derivatives (e.g., C₁₈H₁₄F₁₃NO₂) are valuable in asymmetric catalysis and as intermediates for fluorinated pharmaceuticals .
Physicochemical Properties
- Solubility : The TFA salt of the target compound shows superior water solubility compared to its hydrochloride or freebase counterparts, a critical factor in formulation .
- Thermal Stability: Fluorinated derivatives (e.g., C₁₈H₁₄F₁₃NO₂) exhibit higher thermal stability (~250°C decomposition) due to strong C–F bonds, whereas non-fluorinated oxazolidinones decompose below 200°C .
Biological Activity
3-(4-Aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is a complex organic compound that features an oxazolidinone ring structure combined with an amino acid derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. One notable mechanism involves its potential role as an inhibitor of aminopeptidase A, which can influence blood pressure regulation by blocking the formation of angiotensin III. This interaction illustrates its significance in cardiovascular health and disease management .
Antimicrobial Properties
Research has indicated that compounds within the oxazolidinone class exhibit antimicrobial properties. Specifically, oxazolidinones are known for their effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics. The presence of the trifluoroacetic acid moiety may enhance these properties by increasing solubility and bioavailability .
Neuroprotective Effects
Recent investigations into similar compounds have suggested neuroprotective effects, particularly in models of neurodegenerative diseases. These effects may be mediated through anti-inflammatory pathways or by promoting neuronal survival under stress conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted by Gondela et al. explored the synthesis and biological evaluation of various oxazolidinone derivatives. The findings indicated that certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Case Study 2: Anticancer Potential
In a comparative analysis of oxazolidinone derivatives, researchers found that specific modifications led to increased cytotoxicity against human cancer cell lines. The study demonstrated that compounds with longer alkyl chains showed improved interactions with cellular membranes, facilitating better uptake and enhanced anticancer activity .
Research Findings Table
| Study | Focus | Findings |
|---|---|---|
| Gondela et al. (2020) | Antimicrobial Activity | Significant efficacy against MRSA; structural modifications enhanced activity. |
| Wang et al. (2021) | Anticancer Activity | Increased cytotoxicity in modified oxazolidinones; improved membrane interactions noted. |
| Tomczyk et al. (2022) | Neuroprotection | Evidence suggesting anti-inflammatory effects; potential for neurodegenerative disease treatment. |
Q & A
Q. What advanced analytical techniques enhance the characterization of TFA-counterion interactions in oxazolidinone salts?
Q. How can high-throughput screening (HTS) platforms be adapted for oxazolidinone libraries?
- Methodological Answer :
- Automated synthesis : Use microwave-assisted coupling (e.g., HATU/DIPEA in DMF) for rapid analog generation.
- LC-MS purity checks : TFA-modified gradients enable <2 min/run on C18 columns.
- Bioluminescence assays : ATP-dependent bacterial growth inhibition can be quantified in 384-well plates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
